molecular formula C23H29N3O5S B12168066 (E)-N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide

(E)-N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B12168066
M. Wt: 459.6 g/mol
InChI Key: GWUWCZXJUMFZRV-KPKJPENVSA-N
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Description

(E)-N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound that features a thiadiazole ring and an isobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide likely involves multiple steps, including the formation of the thiadiazole ring and the isobenzofuran moiety, followed by their coupling. Typical reaction conditions might include:

    Formation of Thiadiazole Ring: This could involve the cyclization of a precursor containing sulfur and nitrogen atoms under acidic or basic conditions.

    Formation of Isobenzofuran Moiety: This might involve the cyclization of a precursor containing hydroxyl and methoxy groups under dehydrating conditions.

    Coupling Reaction: The final step could involve the coupling of the thiadiazole and isobenzofuran intermediates under conditions that promote the formation of the amide bond.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the isobenzofuran moiety.

    Substitution: Substitution reactions might occur at the thiadiazole ring or the isobenzofuran moiety, depending on the presence of reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Conditions might include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or as probes for studying biological pathways.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, these compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or interacting with cellular pathways to produce a biological effect.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide: Unique due to its specific combination of functional groups and ring structures.

    Other Thiadiazole Compounds: Often used in medicinal chemistry for their biological activity.

    Other Isobenzofuran Compounds:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which might confer unique chemical properties and biological activities.

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C23H29N3O5S/c1-12(8-10-16(27)24-22-26-25-21(32-22)23(3,4)5)7-9-14-18(28)17-15(11-31-20(17)29)13(2)19(14)30-6/h7,28H,8-11H2,1-6H3,(H,24,26,27)/b12-7+

InChI Key

GWUWCZXJUMFZRV-KPKJPENVSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)C(C)(C)C)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)C(C)(C)C)O

Origin of Product

United States

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